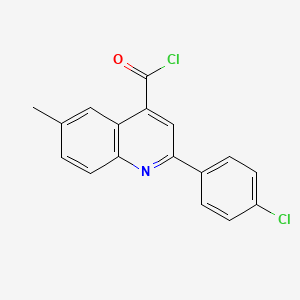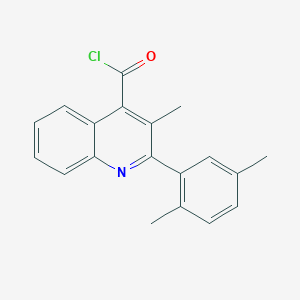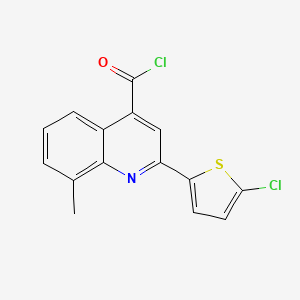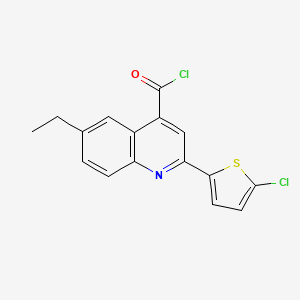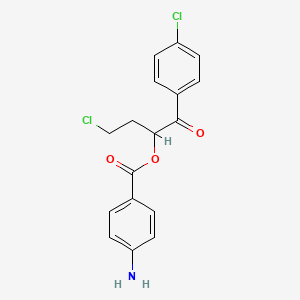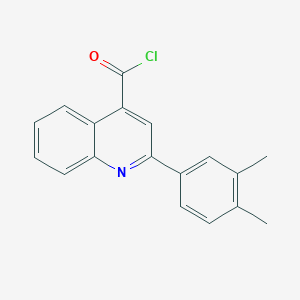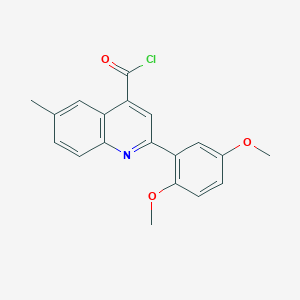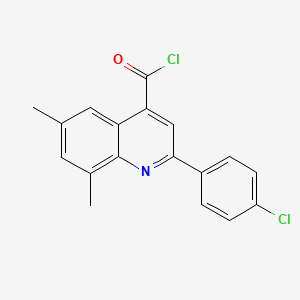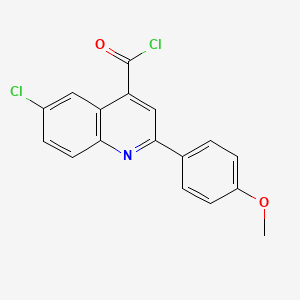
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride
説明
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C17H11Cl2NO2 and a molecular weight of 332.19 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride consists of 17 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .科学的研究の応用
Molecular Structure and Properties
- The molecular structure of compounds related to 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride has been studied for insights into their molecular properties. For example, the dihedral angles formed by the quinoline ring system and the methoxyphenyl ring have been measured, providing a deeper understanding of the molecular conformation and potential interactions (Loh et al., 2010).
Chemical Synthesis and Reactions
- The chemical synthesis and reactivity of similar compounds have been explored. For instance, studies have investigated the chlorination of quinoline derivatives under different conditions, shedding light on the chemical behavior of these compounds and their potential for further chemical modifications (Kutkevichus et al., 1974).
- Research into catalytic synthesis methods for quinoline derivatives has been conducted. These methods emphasize solvent-free, environmentally friendly approaches, potentially applicable to 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride (Laguna et al., 2014).
Optical and Structural Analysis
- Investigations into the optical and structural properties of quinoline derivatives have been conducted. This research can provide insights into the photophysical properties and applications of such compounds, including 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride (Zeyada et al., 2016).
Potential Medical Applications
- Some quinoline derivatives have been studied for their diuretic properties, suggesting potential medical applications. While the focus of this research is not directly on 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride, it highlights the broader therapeutic potential of the quinoline class of compounds (Shishkina et al., 2018).
Application in Radiopharmaceuticals
- Research into the radiosynthesis of quinolinone derivatives, including methods for introducing carbon-14, is relevant to the development of novel radiopharmaceuticals. This area of research could be applicable to compounds like 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride (Kitson et al., 2010).
特性
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-22-12-5-2-10(3-6-12)16-9-14(17(19)21)13-8-11(18)4-7-15(13)20-16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIOOANUDNXUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






